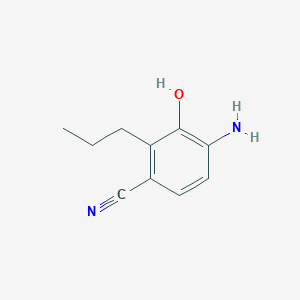

2-Amino-5-cyano-6-propyl-phenol

Description

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4-amino-3-hydroxy-2-propylbenzonitrile |

InChI |

InChI=1S/C10H12N2O/c1-2-3-8-7(6-11)4-5-9(12)10(8)13/h4-5,13H,2-3,12H2,1H3 |

InChI Key |

IBNSIEOSMPSEOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 2-Amino-5-methylbenzoic Acid Derivatives ()

Compounds such as 2-Amino-5-methylbenzothiazole and 2-Amino-5-nitro-4-picoline share a benzene or heterocyclic core with amino and methyl/nitro substituents. Key differences include:

- Core Structure: The target compound retains a phenolic ring, whereas analogs like 2-Amino-5-methylbenzothiazole incorporate a benzothiazole ring, enhancing sulfur-based reactivity .

- Applications : Benzothiazole derivatives are often used in dyes or corrosion inhibitors, while nitro-substituted analogs may serve as intermediates in explosive or pharmaceutical synthesis .

Comparison with Pyridine-Based Analogs ()

The pyridine derivative 2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile features a nitrogen-containing aromatic ring with trifluoromethyl (-CF₃) and cyano groups. Notable contrasts include:

- Aromatic System: Pyridine’s inherent basicity contrasts with phenol’s acidity, affecting solubility and interaction with biological targets.

- Substituent Diversity : The trifluoromethyl group in the pyridine analog enhances lipophilicity and metabolic stability, whereas the propyl chain in the target compound may influence steric bulk .

Structural and Functional Group Analysis (Table)

Research Findings and Limitations

- Reactivity: The cyano group in the target compound may participate in nucleophilic addition reactions, similar to pyridine-based analogs .

- Biological Potential: Amino-phenol derivatives are known for antimicrobial activity, but the propyl and cyano substituents’ combined effects remain unexplored in the provided evidence.

- Gaps in Data: No experimental data (e.g., melting points, spectral data, or biological assays) are available for 2-Amino-5-cyano-6-propyl-phenol in the cited sources. Conclusions are based on structural parallels to documented compounds.

Preparation Methods

Starting Material Design

The synthesis begins with ortho-substituted aniline derivatives. For example, 2-methoxy-6-propylaniline serves as a foundational precursor, where the methoxy group at position 1 and propyl group at position 6 are pre-installed. The amino group at position 2 directs subsequent electrophilic substitutions.

Para-Bromination

Bromination of 2-methoxy-6-propylaniline using reagents like bromine in acetic acid or N-bromosuccinimide (NBS) targets the para position relative to the amino group (position 5). This step achieves 2-methoxy-5-bromo-6-propylaniline with >85% regioselectivity in dichloromethane at 0–25°C.

Cyanide Displacement

The bromide at position 5 undergoes nucleophilic substitution with cyanide sources such as CuCN or NaCN in dimethylformamide (DMF) at 120–150°C. This yields 2-methoxy-5-cyano-6-propylaniline , with conversion rates exceeding 90% under anhydrous conditions.

Demethylation to Phenol

Final demethylation of the methoxy group employs boron tribromide (BBr₃) in dichloromethane or hydrobromic acid (HBr) in acetic acid. Reaction at 80–100°C for 6–12 hours produces 2-amino-5-cyano-6-propyl-phenol with 75–88% yield.

Alkaline Hydrolysis of Benzenesulfonic Acids

Sulfonic Acid Precursor Synthesis

An alternative route involves synthesizing 2-amino-5-cyano-6-propylbenzenesulfonic acid via sulfonation of a pre-functionalized benzene derivative. Sulfonation with oleum (fuming H₂SO₄) at 150–200°C introduces the sulfonic acid group at position 1, guided by the amino group’s directing effects.

Alkaline Hydrolysis

Treatment with concentrated potassium hydroxide (80% w/w) at 300°C and 15–20 bar in a nickel autoclave cleaves the sulfonic acid group, replacing it with a hydroxyl group. Subsequent neutralization with HCl precipitates 2-amino-5-cyano-6-propyl-phenol with 65–78% yield after purification.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Temperature Range | Yield (%) | Selectivity Challenges |

|---|---|---|---|---|

| Bromination-Cyanation | Bromination → CN⁻ substitution → Demethylation | 0–150°C | 75–88 | Competing ortho-bromination |

| Sulfonic Acid Hydrolysis | Sulfonation → Alkaline hydrolysis | 150–300°C | 65–78 | Sulfonation regioselectivity |

The bromination-cyanation route offers higher yields but requires stringent control over bromine positioning. In contrast, sulfonic acid hydrolysis avoids halogenated intermediates but demands high-pressure equipment.

Propyl Group Introduction Strategies

Friedel-Crafts Alkylation

Propyl groups are introduced via Friedel-Crafts alkylation using propyl chloride and AlCl₃ on methoxy-protected anilines. However, this method risks over-alkylation and requires stoichiometric Lewis acids.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 6-bromo-2-methoxyaniline and propylboronic acid installs the propyl group at position 6. This method achieves >90% conversion using Pd(PPh₃)₄ and K₂CO₃ in toluene/water.

Reaction Optimization and Challenges

Cyanide Source Impact

Copper(I) cyanide (CuCN) in DMF provides superior yields compared to NaCN due to reduced side reactions. Elevated temperatures (150°C) enhance reaction rates but may degrade thermally sensitive intermediates.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5-cyano-6-propyl-phenol, and how can factorial design optimize yield and purity?

- Methodological Answer : Synthetic routes typically involve multi-step reactions, such as cyano-group introduction via nucleophilic substitution or condensation reactions. To optimize yield and purity, employ factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst concentration). For example, a 2³ factorial design can assess interactions between temperature (60–100°C), reaction time (6–12 hours), and stoichiometric ratios (1:1 to 1:1.5). Statistical analysis (ANOVA) identifies significant factors, enabling targeted process refinement . Safety protocols (e.g., fume hood use, PPE) must align with handling guidelines for amino-phenol derivatives to mitigate exposure risks .

Q. How should researchers characterize 2-Amino-5-cyano-6-propyl-phenol using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy : Combine FT-IR (to confirm -CN stretch at ~2200 cm⁻¹ and -NH₂ at ~3300 cm⁻¹) and NMR (¹H/¹³C) for structural elucidation. For example, the propyl group’s methyl protons appear as a triplet (~0.9–1.1 ppm), while aromatic protons show splitting patterns consistent with substitution.

- Chromatography : Use HPLC-MS with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts. Retention time and mass fragmentation (e.g., m/z = [M+H]⁺) provide compound-specific identification. Calibrate instruments with reference standards to minimize analytical variability .

Q. What safety protocols are critical when handling 2-Amino-5-cyano-6-propyl-phenol in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb spills with diatomaceous earth; decontaminate surfaces with ethanol .

- Waste Disposal : Segregate waste in labeled containers for professional hazardous waste treatment .

Advanced Research Questions

Q. How can computational modeling (e.g., QSPR, DFT) predict the physicochemical properties of 2-Amino-5-cyano-6-propyl-phenol?

- Methodological Answer :

- Quantitative Structure-Property Relationship (QSPR) : Train models using descriptors like logP, molar refractivity, and topological indices to predict solubility, boiling point, and reactivity. Validate with experimental data to refine accuracy .

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to predict redox behavior and nucleophilic/electrophilic sites. Software like Gaussian or COMSOL Multiphysics can simulate reaction pathways, aiding mechanistic studies .

Q. What strategies resolve contradictions in reaction kinetic data for this compound under varying conditions?

- Methodological Answer :

- Controlled Replicates : Conduct triplicate experiments under standardized conditions (pH, ionic strength) to isolate variable effects.

- Error Analysis : Apply statistical tools (e.g., Chi-squared tests) to distinguish systematic vs. random errors.

- Mechanistic Reassessment : Use in situ techniques (e.g., Raman spectroscopy) to monitor intermediate formation, clarifying rate-determining steps. Theoretical frameworks (e.g., transition state theory) can reconcile discrepancies between observed and predicted kinetics .

Q. What advanced techniques (e.g., in situ spectroscopy, AI-driven simulations) are emerging for studying its reaction mechanisms?

- Methodological Answer :

- In Situ Spectroscopy : Employ time-resolved FT-IR or UV-Vis to capture transient intermediates during synthesis. For example, monitor cyano-group stability under acidic conditions.

- AI-Driven Simulations : Train machine learning models on historical reaction data to predict optimal conditions for novel derivatives. Platforms integrating COMSOL Multiphysics with AI algorithms enable real-time adjustment of parameters (e.g., flow rates in microreactors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.